4-Chloro-6-(4-methyl-1-piperidinyl)pyrimidine

Description

Chemical Identification and Nomenclature

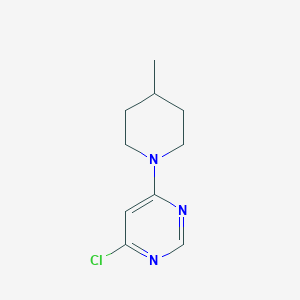

The systematic identification of 4-Chloro-6-(4-methyl-1-piperidinyl)pyrimidine follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds. The compound's official International Union of Pure and Applied Chemistry name is 4-chloro-6-(4-methylpiperidin-1-yl)pyrimidine, reflecting the specific positioning of substituents on both the pyrimidine and piperidine ring systems. This nomenclature precisely indicates the chlorine atom's location at position 4 of the pyrimidine ring and the 4-methylpiperidine moiety's attachment at position 6 through the nitrogen atom.

The compound is catalogued under Chemical Abstracts Service registry number 1219967-85-7, providing a unique identifier for chemical databases and regulatory purposes. Alternative systematic names include this compound and various database-specific identifiers such as AKOS009103711 and F1967-4608. The International Chemical Identifier string for this compound is InChI=1S/C10H14ClN3/c1-8-2-4-14(5-3-8)10-6-9(11)12-7-13-10/h6-8H,2-5H2,1H3, while the simplified molecular-input line-entry system representation is CC1CCN(CC1)C2=CC(=NC=N2)Cl.

The molecular structure features a pyrimidine ring bearing a chlorine substituent at the 4-position and a 4-methylpiperidine group attached via nitrogen at the 6-position. The InChI Key VJNBAZDFCAAZRV-UHFFFAOYSA-N provides a hashed version of the structural information for rapid database searching and comparison. This compound represents a specific example of regioselective substitution patterns possible within pyrimidine chemistry, where different positions on the aromatic ring can be functionalized to create diverse chemical entities.

| Property | Value |

|---|---|

| Molecular Formula | C10H14ClN3 |

| Molecular Weight | 211.69 g/mol |

| Chemical Abstracts Service Number | 1219967-85-7 |

| International Union of Pure and Applied Chemistry Name | 4-chloro-6-(4-methylpiperidin-1-yl)pyrimidine |

| InChI Key | VJNBAZDFCAAZRV-UHFFFAOYSA-N |

| Creation Date | October 30, 2011 |

| Last Modified | May 24, 2025 |

Historical Development of Piperidinylpyrimidine Compounds

The historical development of piperidinylpyrimidine compounds traces back to the fundamental discoveries in pyrimidine chemistry during the late 19th and early 20th centuries. Pyrimidine itself was first systematically studied beginning in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, and Pinner first proposed the name "pyrimidin" in 1885. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900, establishing the foundation for subsequent synthetic modifications.

The evolution of piperidinylpyrimidine derivatives emerged from the recognition that substitution of various amine groups onto pyrimidine rings could significantly alter chemical and biological properties. Piperidine, first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, provided a valuable amine substituent for pyrimidine modification. The systematic exploration of nucleophilic aromatic substitution reactions on chloropyrimidines enabled the development of diverse piperidinylpyrimidine compounds.

Research developments in the field have demonstrated that pyrimidine-based heterocyclic compounds display tremendous interest in the chemistry field due to their diverse synthetic pathways and broad area of biological activities. The systematic study of pyrimidines began gaining momentum as researchers recognized the importance of these compounds in both natural products and synthetic applications. The heterocycle, being a significant endogenous component of biological systems, enabled pyrimidine derivatives to interact effectively with various molecular targets.

Modern synthetic approaches to piperidinylpyrimidine compounds have evolved to include sophisticated methodologies such as nucleophilic aromatic substitution reactions, where chloropyrimidines serve as versatile intermediates for introducing piperidine substituents. These developments have been facilitated by advances in understanding regioselectivity in pyrimidine substitution reactions, allowing chemists to predict and control the placement of substituents with high precision.

The synthesis of piperidinyl-substituted triazolopyrimidines has been reported in recent research, demonstrating the continued evolution of this chemical class. Contemporary research has focused on developing more efficient synthetic routes and exploring structure-activity relationships within these heterocyclic systems, leading to improved understanding of how specific substitution patterns influence chemical properties and potential applications.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends across multiple dimensions of chemical investigation and synthetic methodology development. Pyrimidine-based heterocyclic compounds have displayed tremendous attention in the chemistry field due to their diverse synthetic pathways and broad spectrum of applications. This particular compound serves as an exemplary model for understanding nucleophilic aromatic substitution reactions on electron-deficient heterocyclic systems.

The compound represents a key example of regioselective synthesis methodology in pyrimidine chemistry, where specific substitution patterns can be achieved through controlled reaction conditions. Research has demonstrated that chloropyrimidines undergo direct nucleophilic chlorine substitution by common nucleophiles such as amines, with high regioselectivity. The successful synthesis of this compound illustrates the predictable nature of these substitution reactions when properly designed and executed.

In the broader context of heterocyclic chemistry research, this compound contributes to the understanding of structure-property relationships within substituted pyrimidines. The presence of both chlorine and 4-methylpiperidine substituents creates a unique electronic environment that influences the compound's chemical reactivity and physical properties. Research into pyrimidine derivatives has shown that systematic modifications to the heterocyclic framework can yield compounds with distinct characteristics suitable for various applications.

The compound's role in advancing synthetic methodology cannot be understated, as it demonstrates the versatility of pyrimidine scaffolds for chemical modification. The Biginelli reaction and related multicomponent synthesis approaches have provided efficient routes to pyrimidine derivatives, enabling researchers to access diverse structural variants. The successful synthesis and characterization of this compound validates these synthetic approaches and contributes to the growing library of characterized heterocyclic compounds.

Contemporary research has emphasized the importance of pyrimidine derivatives in medicinal chemistry applications, where the heterocyclic scaffold serves as a privileged structure for drug development. While specific biological activities of this compound require further investigation, the compound's structural features suggest potential for interaction with biological targets. The combination of pyrimidine and piperidine structural elements creates a molecular framework that may exhibit interesting pharmacological properties.

| Research Area | Significance |

|---|---|

| Synthetic Methodology | Demonstrates regioselective nucleophilic aromatic substitution |

| Structure-Activity Studies | Provides model for understanding substituent effects |

| Heterocyclic Chemistry | Exemplifies pyrimidine scaffold modification strategies |

| Chemical Characterization | Contributes to spectroscopic and analytical method development |

| Medicinal Chemistry | Represents potential lead structure for further optimization |

The analytical characterization of this compound has contributed to the development of spectroscopic methods for heterocyclic compound identification. Nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry techniques have been refined through the study of similar pyrimidine derivatives, providing researchers with reliable methods for structural confirmation and purity assessment. These analytical advances benefit the broader heterocyclic chemistry community by establishing standardized characterization protocols.

Properties

IUPAC Name |

4-chloro-6-(4-methylpiperidin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3/c1-8-2-4-14(5-3-8)10-6-9(11)12-7-13-10/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNBAZDFCAAZRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-methyl-1-piperidinyl)pyrimidine typically involves the reaction of 4-chloropyrimidine with 4-methylpiperidine under suitable conditions. One common method involves heating the reactants in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the 6-position of the pyrimidine ring, displacing the chlorine atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-methyl-1-piperidinyl)pyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.

Reduction: The pyrimidine ring can be reduced under certain conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Nucleophilic Substitution: Products include 4-aminopyrimidine derivatives or 4-thiopyrimidine derivatives.

Oxidation: Products include N-oxides or hydroxylated derivatives.

Reduction: Products include dihydropyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

- Pharmaceutical Development : This compound serves as a critical building block for synthesizing pharmaceuticals targeting central nervous system disorders. Its structural similarity to biologically active molecules facilitates the design of new drugs with enhanced efficacy and selectivity.

- Enzyme Inhibition Studies : It is utilized in studying enzyme inhibitors due to its ability to mimic natural substrates, thus providing insights into enzyme mechanisms and potential therapeutic targets.

Organic Synthesis

- Intermediate in Synthesis : 4-Chloro-6-(4-methyl-1-piperidinyl)pyrimidine acts as an intermediate in synthesizing more complex heterocyclic compounds. It can undergo nucleophilic substitution reactions where the chlorine atom can be replaced by various nucleophiles, leading to diverse derivatives.

- Development of New Materials : The compound is also explored in creating novel materials with specific properties, contributing to advancements in chemical manufacturing.

Biological Studies

- Receptor Ligands : The compound's structure allows it to function as a receptor ligand in pharmacological studies. Its interaction with receptors can elucidate mechanisms of action for various biological processes.

- Antiviral and Anticancer Activity : Research indicates that pyrimidine derivatives exhibit antiviral and anticancer properties, making this compound a candidate for further investigation in these therapeutic areas .

Industrial Applications

- Agrochemicals : In addition to medicinal uses, this compound is applied in developing agrochemicals, enhancing crop protection strategies through its biological activity against pests.

- Specialty Chemicals : The compound's versatility allows it to be used in producing specialty chemicals that require specific functional groups or structural motifs.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-methyl-1-piperidinyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The piperidine ring can interact with biological targets, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the active site of enzymes or receptors.

Comparison with Similar Compounds

Table 2: Physicochemical Properties

Biological Activity

4-Chloro-6-(4-methyl-1-piperidinyl)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores the compound's biological significance, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H14ClN3, featuring a chlorine atom at the 4-position and a piperidine moiety at the 6-position. The presence of these functional groups contributes to its pharmacological properties.

1. Antimicrobial Activity

Pyrimidine derivatives, including this compound, have demonstrated significant antimicrobial properties. A study indicated that certain pyrimidine compounds exhibited minimum inhibitory concentrations (MIC) against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The MIC values ranged from 0.25 to 1 μg/mL for effective derivatives, suggesting strong antibacterial activity .

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrimidine derivatives has been well-documented. In vitro assays have shown that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For instance, some derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib (IC50 = 0.04 μmol) .

3. Antitumor Activity

Research has indicated that pyrimidine derivatives possess antitumor properties, with some compounds exhibiting cytotoxic effects against various cancer cell lines. For example, a study reported that certain pyrimidines could induce apoptosis in cancer cells by inhibiting specific kinases involved in cell proliferation .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperidine ring or the introduction of various substituents can significantly impact its potency and selectivity against target enzymes or receptors.

Case Studies on SAR

A detailed SAR analysis revealed that substituents at the piperidine position can enhance inhibitory activity against specific targets like NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D). For instance, variations in substituents led to a tenfold increase in potency compared to baseline compounds .

Q & A

Basic Questions

Q. What are the critical safety precautions when handling 4-Chloro-6-(4-methyl-1-piperidinyl)pyrimidine in laboratory settings?

- Methodological Answer : Strict adherence to PPE protocols is mandatory: wear nitrile gloves, protective goggles, and lab coats to prevent skin/eye contact. Use fume hoods or gloveboxes when handling powdered forms to avoid inhalation. Post-experiment, segregate halogenated waste in labeled containers for professional disposal to mitigate environmental hazards . For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses due to potential reactivity.

Q. How should the compound be stored to ensure long-term stability?

- Methodological Answer : Store at –20°C in airtight, amber glass containers under nitrogen atmosphere to prevent hydrolysis or photodegradation. Conduct periodic stability checks via HPLC to monitor purity (retention time shifts ≥2% warrant re-purification). Desiccants like silica gel should be included in storage vials to minimize moisture ingress .

Q. What spectroscopic methods confirm the structural integrity of this compound?

- Methodological Answer : Use - and -NMR to verify substituent positions (e.g., methyl-piperidine protons at δ 1.2–2.8 ppm, pyrimidine carbons at δ 155–165 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (CHClN, theoretical 248.0835). For crystalline samples, single-crystal XRD resolves bond angles and piperidine ring conformation .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side reactions?

- Methodological Answer : Employ a two-step protocol: (1) nucleophilic substitution of 4,6-dichloropyrimidine with 4-methylpiperidine in dry THF at 0°C (to suppress N-alkylation byproducts), and (2) purification via flash chromatography (hexane:EtOAc 4:1). Monitor reaction progress with TLC (R ~0.3 for product). Yields >75% are achievable with stoichiometric control (1.2 eq. piperidine) and inert gas sparging .

Q. What strategies resolve discrepancies between computational reactivity predictions and experimental data?

- Methodological Answer : Cross-validate density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with kinetic studies. For example, if DFT overestimates electrophilic substitution at the pyrimidine C4 position, conduct Hammett plots using substituted aryl analogs to empirically assess electronic effects. Adjust computational models by incorporating solvent parameters (e.g., PCM for DMF) .

Q. Which in vitro assays evaluate the biological activity of derivatives?

- Methodological Answer : Use broth microdilution assays (CLSI guidelines) for antimicrobial screening. Prepare derivatives with electron-withdrawing groups (e.g., –NO) at the pyrimidine C2 position to enhance activity. For kinase inhibition, employ fluorescence polarization assays with ATP-competitive probes (e.g., ADP-Glo™). IC values <10 μM indicate potential lead candidates .

Q. How can hazardous byproducts (e.g., chlorinated intermediates) be managed during synthesis?

- Methodological Answer : Trap volatile chlorinated byproducts (e.g., HCl gas) using NaOH scrubbers. For non-volatile residues, employ liquid-liquid extraction (dichloromethane/water) followed by activated charcoal filtration. Characterize byproducts via GC-MS and submit to regulatory-compliant disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.